molecular formula C10H12I2 B1298531 1,2-Diiodo-3,4,5,6-tetramethylbenzene CAS No. 5503-82-2

1,2-Diiodo-3,4,5,6-tetramethylbenzene

Cat. No.: B1298531
CAS No.: 5503-82-2
M. Wt: 386.01 g/mol
InChI Key: ZACBVOGAUCKCHM-UHFFFAOYSA-N
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Description

1,2-Diiodo-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H12I2 It is characterized by the presence of two iodine atoms and four methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diiodo-3,4,5,6-tetramethylbenzene can be synthesized through the iodination of 3,4,5,6-tetramethylbenzene. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the introduction of iodine atoms into the benzene ring. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diiodo-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide ions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrogenated compound. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Common Reagents and Conditions:

    Substitution: Organometallic reagents (e.g., Grignard reagents), halide ions, and catalysts (e.g., palladium or copper catalysts).

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Major Products Formed:

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Hydrogenated benzene derivatives.

Scientific Research Applications

Chemical Synthesis

Halogenation Reactions:
1,2-Diiodo-3,4,5,6-tetramethylbenzene serves as a versatile intermediate in organic synthesis. Its halogenated structure allows for further derivatization through nucleophilic substitution reactions. The iodine atoms can be replaced by other functional groups, facilitating the synthesis of more complex molecules.

Case Study:
A study demonstrated the successful application of this compound in synthesizing ortho-diimide products by reacting it with primary amines in acetic acid. This method showcased good yields and highlighted the compound's utility in creating nitrogen-containing heterocycles .

Materials Science

Phosphorescent Materials:
The compound has been investigated for its role in developing phosphorescent materials. Research indicates that this compound can enhance charge-transfer phosphorescence when co-crystallized with specific diimides. This property is valuable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Findings:
A recent study reported that the presence of this compound significantly improved the efficiency of phosphorescent emissions by stabilizing triplet excitons through intermolecular interactions .

Environmental Chemistry

Pollutant Degradation:
The compound's halogenated nature makes it a candidate for studies focused on environmental remediation. Halogenated aromatics are often resistant to degradation; however, their reactivity can be harnessed to develop methods for breaking down persistent organic pollutants.

Research Insight:
Investigations into the degradation pathways of similar halogenated compounds have shown that they can be transformed into less harmful substances through specific catalytic processes . This suggests potential applications for this compound in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 1,2-diiodo-3,4,5,6-tetramethylbenzene depends on its specific application. In chemical reactions, the iodine atoms and methyl groups play key roles in determining the reactivity and selectivity of the compound. The presence of iodine atoms can facilitate substitution reactions, while the methyl groups can influence the compound’s stability and reactivity.

In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors. The iodine atoms and methyl groups can affect the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

1,2-Diiodo-3,4,5,6-tetramethylbenzene can be compared with other similar compounds, such as:

    1,4-Diiodo-2,3,5,6-tetramethylbenzene: Similar structure but with iodine atoms at different positions. This compound may exhibit different reactivity and applications due to the positional isomerism.

    1,2-Dibromo-3,4,5,6-tetramethylbenzene: Similar structure with bromine atoms instead of iodine. Bromine is less reactive than iodine, leading to differences in chemical behavior and applications.

    1,2-Diiodo-4,5-dimethylbenzene: Similar structure with fewer methyl groups. The reduced number of methyl groups can affect the compound’s reactivity and stability.

The uniqueness of this compound lies in its specific arrangement of iodine and methyl groups, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Biological Activity

1,2-Diiodo-3,4,5,6-tetramethylbenzene is a halogenated aromatic compound notable for its unique structural properties and potential biological activities. This article explores its biochemical interactions, cellular effects, molecular mechanisms, and applications in scientific research.

  • Molecular Formula : C10H12I2
  • Molecular Weight : 392.01 g/mol
  • CAS Number : 36321-73-0

This compound exhibits its biological activity primarily through interactions with biomolecules:

  • Target of Action : The compound targets the excited state landscape of organic molecules and modulates emission characteristics in biochemical systems.
  • Mode of Action : It interacts with electron-rich aromatic donors to form donor-acceptor complexes that influence phosphorescence and thermally activated delayed fluorescence (TADF) pathways .

Biochemical Pathways

The compound's interactions can significantly affect various biochemical pathways:

  • Charge Transfer Interactions : It participates in charge-transfer interactions that are crucial for stabilizing triplet excitons.
  • Enzyme Interactions : The iodine atoms in the structure allow for non-covalent interactions with enzymes and proteins, potentially inhibiting or modifying their catalytic functions.

Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling : It modulates key signaling pathways and gene expression by altering the activity of transcription factors.
  • Metabolic Effects : The compound affects cellular metabolism by interacting with metabolic enzymes, which can influence the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, the compound's effects are mediated through:

  • Binding Interactions : The formation of halogen bonds with electron-rich regions of proteins and nucleic acids leads to enzyme inhibition or activation depending on the specific target.

Temporal Effects in Laboratory Settings

The stability and degradation properties of this compound are crucial for its long-term effects on cellular functions:

  • Stability : Under standard laboratory conditions, the compound remains stable but may degrade over extended periods or under specific environmental conditions.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage levels:

  • Low Doses : At lower concentrations, it effectively modulates excited state emission characteristics without significant adverse effects on cellular functions.

Applications in Scientific Research

The unique properties of this compound lend themselves to various applications:

Application AreaDescription
ChemistryUsed as a precursor in synthesizing complex organic molecules and substituted benzene derivatives.
BiologyInvestigated for potential biological activity and interactions with biomolecules.
MedicineExplored for therapeutic applications in drug development targeting specific biological pathways.
IndustryUtilized in producing specialty chemicals and materials such as polymers and dyes.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Charge Transfer Studies : Research demonstrated that this compound can stabilize triplet excitons through intermolecular donor-acceptor interactions which can impact cellular signaling pathways .
  • Enzyme Inhibition Studies : Investigations into its inhibitory effects on specific enzymes have shown promise for developing new therapeutic agents targeting metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,2-diiodo-3,4,5,6-tetramethylbenzene, and how can purity be validated?

  • Methodology : Start with 1,2,4,5-tetramethylbenzene (durene), which is commercially available , and employ electrophilic iodination using iodine monochloride (ICl) in a Friedel-Crafts-type reaction. Optimize reaction conditions (temperature, solvent polarity) to favor diiodination at the 1,2-positions. Validate purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and isotopic patterns. Cross-check using 1^1H NMR to confirm the absence of residual methyl protons, as the tetramethyl backbone is fully deuterated in similar compounds .

Q. How can the physical properties (e.g., melting point, solubility) of this compound be systematically determined?

  • Methodology : Use differential scanning calorimetry (DSC) for precise melting point determination. For solubility, perform sequential solubility tests in solvents of varying polarity (hexane, dichloromethane, DMSO) under controlled temperatures. Document solubility thresholds using gravimetric analysis. Reference analogous tetramethylbenzene derivatives, which exhibit low solubility in polar solvents due to steric hindrance .

Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral features are expected?

  • Methodology :

  • IR Spectroscopy : Expect strong C-I stretching vibrations at ~500–600 cm1^{-1} and methyl C-H bending near 1380–1460 cm1^{-1} .
  • NMR : 13^{13}C NMR should show deshielded aromatic carbons adjacent to iodine (δ ~140–160 ppm) and methyl carbons at δ ~20–25 ppm. 1^1H NMR is less informative due to symmetry but may reveal residual solvent peaks .
  • X-ray Crystallography : Use single-crystal diffraction to confirm iodine positioning and steric effects of methyl groups, as demonstrated for structurally similar halogenated aromatics .

Advanced Research Questions

Q. How does the steric bulk of the tetramethyl groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Design comparative experiments using this compound vs. less hindered analogs (e.g., 1,2-diiodobenzene). Monitor reaction kinetics under identical conditions (catalyst loading, temperature) to assess steric effects on coupling efficiency. Use density functional theory (DFT) calculations to model transition states and quantify steric hindrance . Note that bulky substituents may require higher temperatures or specialized ligands (e.g., SPhos) to achieve acceptable yields .

Q. How can conflicting thermodynamic data (e.g., enthalpy of formation) from different studies be resolved?

  • Methodology : Replicate measurements using bomb calorimetry under rigorously controlled conditions (e.g., inert atmosphere, standardized sample purity). Compare results with computational methods (e.g., Gaussian software for DFT-based enthalpy calculations) to identify systematic errors. Cross-reference with analogous compounds, such as 3,6-diphenyl-1,2,4,5-tetroxane, where experimental and theoretical data were reconciled via error analysis .

Q. What experimental design strategies mitigate decomposition during prolonged storage or under specific conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to light, heat, and humidity. Monitor degradation via HPLC-MS to identify byproducts (e.g., deiodination or methyl group oxidation). Store samples in amber vials under argon at –20°C, as recommended for halogenated aromatics . For surface interactions, use microspectroscopic imaging (e.g., AFM-IR) to assess adsorption on common lab surfaces (glass, stainless steel) .

Properties

IUPAC Name

1,2-diiodo-3,4,5,6-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12I2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACBVOGAUCKCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)I)I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348255
Record name 1,2-diiodo-3,4,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5503-82-2
Record name 1,2-diiodo-3,4,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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